molecular formula C10H7BrFNO2 B11784991 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole

Katalognummer: B11784991
Molekulargewicht: 272.07 g/mol
InChI-Schlüssel: QWNXYYQDNIIJDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole is a heterocyclic compound that contains both bromine and fluorine atoms. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often involve the use of microwave-assisted solid-phase synthesis, which can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, toluenesulfonyl chloride, and hydrazine hydrate . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-((4-fluorophenoxy)methyl)isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H7BrFNO2

Molekulargewicht

272.07 g/mol

IUPAC-Name

3-bromo-5-[(4-fluorophenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C10H7BrFNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2

InChI-Schlüssel

QWNXYYQDNIIJDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC2=CC(=NO2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.